1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Description
Properties
IUPAC Name |
1-(2-bromophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOPMSIKLHKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-bromobenzaldehyde and 2-aminobenzophenone as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 368.23 g/mol. It features a dihydrobenzoquinoline core with a bromophenyl substituent, which contributes to its biological activity. The presence of bromine at the 2-position of the phenyl ring is significant as it may influence the compound's reactivity and interaction with biological targets.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) models. The mechanism of action appears to involve the activation of caspases and cell cycle arrest.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| K562 (Leukemia) | 20 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 18 | Caspase activation |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for antimicrobial activity against various pathogens. The unique structure may enhance its binding affinity to microbial targets, making it a candidate for further drug development.
Biological Research Applications
The compound is being studied for its potential as a pharmacophore in drug design. Its ability to interact with specific enzymes or receptors suggests that it could be developed into a therapeutic agent targeting diseases beyond cancer, including neurodegenerative disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the quinoline core may interact with active sites or allosteric sites on target proteins.
Material Science Applications
Beyond medicinal applications, this compound may also find use in material science due to its unique electronic properties. Research is ongoing to explore its potential in developing new materials with specific electronic or optical characteristics.
Synthesis and Production
Several synthetic routes have been developed for producing this compound. A common method includes multi-step organic reactions starting from appropriate precursors under controlled conditions.
Synthetic Route Example:
- Starting Materials: Bromobenzene derivatives and appropriate amines.
- Reagents: Use of solvents like DMSO or glycerol for enhanced reaction conditions.
- Process: Cyclization followed by functional group transformations to yield the target compound.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cell proliferation and apoptosis.
Comparison with Similar Compounds
1,4-Dihydrobenzo[f]quinolin-3(2H)-one (2l)
- Structure : Lacks the 2-bromophenyl substituent, featuring an unsubstituted phenyl ring at the 1-position.
- Synthesis : Synthesized via the same iron-catalyzed protocol as the target compound but with a 21% yield, suggesting that bromination may alter reaction efficiency due to steric hindrance or electronic effects .
- Spectroscopy : Similar $ ^1H $ NMR aromatic signals (δ 6.7–8.3 ppm) but lacks the deshielded proton environment near the bromine atom observed in the target compound .
1-(2-Fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Structure : Fluorine replaces bromine at the 2-position.
- Properties: The smaller fluorine atom reduces molecular weight (MW = 293.3 g/mol vs.
N-(1,4-Dihydrobenzo[f]quinolin-3(2H)-ylidene)-3,5-bis(trifluoromethyl)benzamide (7o)
- Structure : Features a trifluoromethylbenzamide group instead of bromophenyl.
- Synthesis: Lower yield (17%) compared to non-acylated analogs, highlighting the challenge of introducing electron-withdrawing groups in such systems .
- NMR : The acylated derivative shows downfield shifts for protons adjacent to the carbonyl group (δ 7.5–8.5 ppm) due to electron withdrawal .
Physicochemical Properties
Key Observations :
Insecticidal Activity
- Compounds with dihydrobenzo[d]isothiazole cores (e.g., compound 153773424) show binding affinities of −7.9 kcal/mol against Anopheles gambiae trehalase, suggesting that brominated quinolinones could be optimized for similar targets via SAR studies .
Anticancer Potential
- 4-Hydroxyquinoline derivatives (e.g., 7-(trifluoromethyl)isoxazolo[4,5-c]quinolin-3(2H)-one) demonstrate anticancer activity via heterocyclic condensation reactions. Brominated analogs may exhibit enhanced DNA intercalation due to bromine’s van der Waals interactions .
Biological Activity
Overview
1-(2-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound belonging to the class of quinoline derivatives. These compounds are notable for their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 351.02588 g/mol. The presence of the bromophenyl group is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H14BrN O |
| Molecular Weight | 351.02588 g/mol |
| Complexity Rating | 426 |
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
- Case Study : A study on structurally related compounds demonstrated that they could inhibit the proliferation of breast cancer cells by upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. The bromophenyl substitution may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Research Finding : In vitro assays have shown that certain quinoline derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
The biological activity of this compound is believed to involve multiple mechanisms:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies on quinoline derivatives reveal that modifications to the bromophenyl group can significantly affect biological activity. For example:
- Substitution Effects : Changing the bromine atom to other halogens or functional groups can alter the lipophilicity and electronic properties, impacting bioavailability and efficacy.
- Activity Correlation : Compounds with larger substituents tend to exhibit improved potency against cancer cell lines due to enhanced interactions with target proteins .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Moderate | Potential for further development |
| 1-(3-Bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | High | Low | Stronger anticancer effects |
| 1-(2-Fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | Low | Moderate | Less effective in cancer models |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, and what key reaction parameters influence yield?
- The synthesis typically involves multi-step condensation reactions. For example, reacting 2-bromobenzaldehyde with appropriate amines and ketones under acid catalysis. Key parameters include:
- Temperature control : Optimal yields are achieved at 80–100°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for bromophenyl integration .
- Reducing agents : Sodium borohydride (NaBH₄) may be used for selective reduction of intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydroquinoline core integrity. Aromatic protons and bromine-induced deshielding are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₇H₁₃BrNO) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves the bicyclic framework and bromophenyl orientation, as demonstrated for analogous dihydroquinolinones .
Q. What are the primary chemical reactivity patterns of this compound under varying pH and solvent conditions?
- Nucleophilic substitution : The bromine atom undergoes substitution in polar aprotic solvents (e.g., DMF) with amines or thiols .
- Oxidation : The dihydroquinoline core oxidizes to quinoline derivatives under strong oxidizing agents (e.g., KMnO₄) .
- Acid/Base Stability : Protonation at the carbonyl oxygen occurs in acidic conditions, altering solubility and reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Solvent optimization : Switching from dichloromethane to DMSO improves intermediate solubility and cyclization efficiency .
- Catalyst screening : Testing Pd(II) vs. Pd(0) catalysts can enhance cross-coupling efficiency for bromophenyl attachment .
- In situ monitoring : Real-time HPLC or FTIR tracks intermediate formation, enabling precise endpoint determination .
Q. How can computational tools like Multiwfn be utilized to predict the electronic properties and reactivity of this compound?
- Electrostatic Potential (ESP) Mapping : Multiwfn calculates ESP to identify nucleophilic/electrophilic sites, guiding functionalization strategies .
- Bond Order Analysis : Quantifies bond strengths to predict regioselectivity in reactions (e.g., bromine substitution vs. core modification) .
- Orbital Composition : Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with UV-Vis spectra and photoreactivity .
Q. What strategies can resolve contradictions in biological activity data across different assay conditions?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Solubility Correction : Pre-treat compounds with DMSO/cosolvents at controlled concentrations to ensure bioavailability .
- Target Validation : Combine enzymatic assays (e.g., kinase inhibition) with molecular docking to confirm mechanism-of-action specificity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Substituent Modulation : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity .
- Scaffold Hybridization : Fuse the dihydroquinoline core with triazole or sulfonamide moieties to diversify biological interactions .
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
